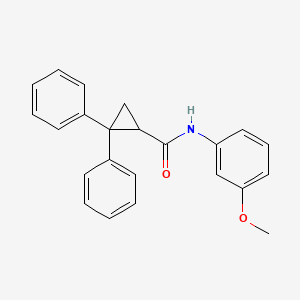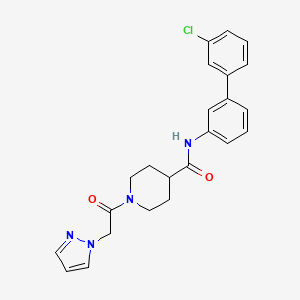
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Piperazine Core: Starting with a piperazine derivative, the core structure is prepared through nucleophilic substitution reactions.
Introduction of Benzenesulfonyl Groups: The benzenesulfonyl groups are introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of 2-Bromophenyl Group: The 2-bromophenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of Carboxamide Group: The carboxamide group is introduced through an amidation reaction using carboxylic acid derivatives and amine coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the sulfonyl groups or reduce the bromophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce de-sulfonylated or de-brominated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to and activating or blocking receptor sites.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis(benzenesulfonyl)piperazine: Lacks the 2-bromophenyl and carboxamide groups.
N-(2-bromophenyl)piperazine: Lacks the benzenesulfonyl and carboxamide groups.
1,4-bis(benzenesulfonyl)-N-phenylpiperazine-2-carboxamide: Similar structure but without the bromine atom.
Uniqueness
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide is unique due to the presence of both benzenesulfonyl and 2-bromophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-20-13-7-8-14-21(20)25-23(28)22-17-26(33(29,30)18-9-3-1-4-10-18)15-16-27(22)34(31,32)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIIJQVBABILJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-(1H-tetrazol-1-ylacetyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5171354.png)


![1'-(3,5-dimethoxybenzyl)-8a'-hydroxyhexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5171379.png)

![3-anilino-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171395.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)


![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)
![(2Z)-2-[(4-CHLOROPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE](/img/structure/B5171435.png)
![METHYL 3-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5171437.png)


